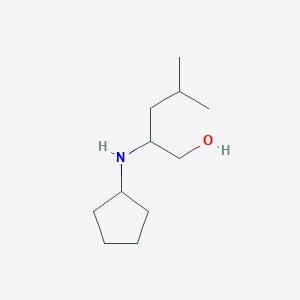

2-(Cyclopentylamino)-4-methylpentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

2-(cyclopentylamino)-4-methylpentan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-9(2)7-11(8-13)12-10-5-3-4-6-10/h9-13H,3-8H2,1-2H3 |

InChI Key |

JRAMGCVTOCEGNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CO)NC1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol

[1]

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 2-(cyclopentylamino)-4-methylpentan-1-ol , a chiral

The synthesis targets the (S)-enantiomer , derived from the naturally occurring amino acid L-Leucine.[1] The core strategy employs a reductive amination between L-Leucinol and Cyclopentanone.[1][2] This pathway is selected for its high chemoselectivity, preservation of stereochemistry, and scalability compared to alternative alkylation methods (e.g., nucleophilic substitution with cyclopentyl halides), which often suffer from over-alkylation (quaternization) and racemization.

Retrosynthetic Analysis

The molecule is disconnected at the secondary amine nitrogen.[2] This reveals two commercially available precursors:[2]

-

L-Leucinol ((S)-2-amino-4-methylpentan-1-ol): Provides the chiral backbone.[1]

-

Cyclopentanone : Provides the alkyl ring.[2]

Figure 1: Retrosynthetic disconnection revealing the convergent synthesis strategy.

Reaction Mechanism & Chemoselectivity[2]

The reaction proceeds via a direct reductive amination protocol.[2][3] Unlike indirect methods that require isolating the imine, this protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that allows for a "one-pot" procedure.

Mechanistic Pathway[1][2]

-

Hemiaminal Formation: The primary amine of Leucinol attacks the carbonyl of cyclopentanone.[2]

-

Imine Dehydration: Loss of water generates the iminium ion intermediate.[2]

-

Selective Reduction: STAB reduces the iminium species faster than it reduces the ketone starting material, ensuring high yield and minimizing the reduction of cyclopentanone to cyclopentanol.[2]

Why STAB?

-

Chemoselectivity: STAB is less basic and milder than Sodium Borohydride (

).[2] It does not require low temperatures (-78°C) or harsh pH adjustments.[1] -

Functional Group Tolerance: It tolerates the free hydroxyl group on Leucinol, preventing the need for protection/deprotection steps (e.g., TBS-protection of the alcohol).

Figure 2: Mechanistic flow of the reductive amination using Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Equivalents | Role |

| L-Leucinol | 1.0 eq | Limiting Reagent / Chiral Scaffold |

| Cyclopentanone | 1.1 - 1.2 eq | Carbonyl Source (Slight excess drives equilibrium) |

| STAB | 1.4 - 1.5 eq | Selective Reducing Agent |

| Acetic Acid (AcOH) | 1.0 eq | Catalyst (Promotes imine formation) |

| DCE or DCM | Solvent | 1,2-Dichloroethane (preferred) or Dichloromethane |

| NaHCO3 (sat.[1][4][5][6][7] aq.) | Quench | Neutralization agent |

Step-by-Step Methodology

Phase 1: Imine Formation (In Situ)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the flask with L-Leucinol (10 mmol, 1.17 g) and anhydrous DCE (50 mL).

-

Addition: Add Cyclopentanone (11 mmol, 0.97 mL) followed by Acetic Acid (10 mmol, 0.6 mL).

-

Equilibration: Stir at room temperature (20-25°C) for 30–60 minutes.

Phase 2: Reduction 5. Cooling: Cool the mixture to 0°C using an ice bath (optional but recommended to control exotherm). 6. Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 10 minutes.

- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

- Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM + 1%

Phase 3: Workup & Purification [1][2]

8. Quench: Carefully quench the reaction by adding saturated aqueous

Gradient: 0%

5% Methanol in DCM (with 0.5%Figure 3: Operational workflow for the synthesis process.

Characterization & Quality Control

To validate the identity of 2-(cyclopentylamino)-4-methylpentan-1-ol , the following analytical data should be obtained.

Proton NMR ( NMR, 400 MHz, )

-

3.65 (dd, 1H): Diastereotopic proton of the hydroxymethyl group (

- 3.30 (dd, 1H): Second proton of the hydroxymethyl group.

-

3.10 (m, 1H): Methine proton of the cyclopentyl ring (

-

2.85 (m, 1H): Chiral center methine proton (

-

1.50 - 1.80 (m, 8H): Cyclopentyl ring protons (

- 0.90 (d, 6H): Isopropyl methyl groups of the leucine side chain.

Mass Spectrometry (ESI-MS)[1]

-

Expected [M+H]+: 186.18 m/z.

-

Fragmentation: Loss of hydroxymethyl group or cyclopentyl ring may be observed in MS/MS.[2]

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Water-reactive solid.[1][2] Releases hydrogen gas upon contact with acid or moisture.[2] Store in a desiccator.

-

Chlorinated Solvents (DCE/DCM): Toxic and potential carcinogens.[2] Handle in a fume hood. DCE is more toxic than DCM; DCM can be substituted if safety protocols require, though reaction times may increase slightly.[2]

-

Exotherm Control: The reduction step is exothermic. Always add the hydride source slowly at 0°C.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[2] Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

-

Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents."[2] Organic Reactions, 2004.[2] Link[1]

-

PubChem Compound Summary. "L-Leucinol."[1][2] National Center for Biotechnology Information.[2] Link[1]

Sources

- 1. L-Leucinol | C6H15NO | CID 111307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications - AiFChem [aifchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-(Cyclopentylamino)-4-methylpentan-1-ol CAS number and structure

An In-Depth Technical Guide to 2-(Cyclopentylamino)-4-methylpentan-1-ol

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclopentylamino)-4-methylpentan-1-ol, a secondary amino alcohol derived from the naturally occurring amino acid, leucine. While this specific compound does not have a readily available CAS number and is not cataloged by major chemical suppliers, this guide offers a scientifically grounded exploration of its structure, a plausible and detailed synthesis protocol via reductive amination, predicted physicochemical properties, and potential applications in research and development. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing both theoretical insights and practical methodologies.

Introduction and Scientific Context

The β-amino alcohol moiety is a privileged structural motif in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals.[1] The strategic N-alkylation of these structures can significantly modulate their physicochemical properties, such as lipophilicity, basicity, and steric profile, which in turn can influence their pharmacokinetic and pharmacodynamic behavior.[2] 2-(Cyclopentylamino)-4-methylpentan-1-ol, a derivative of L-leucinol, incorporates a cyclopentyl group on the nitrogen atom. This modification is of interest as the introduction of alicyclic moieties can enhance binding affinity to biological targets and improve metabolic stability.

This guide addresses the absence of established data for 2-(Cyclopentylamino)-4-methylpentan-1-ol by proposing a robust synthetic pathway and predicting its properties based on the well-characterized precursors, 2-amino-4-methylpentan-1-ol (leucinol) and cyclopentanone.

Nomenclature and Molecular Structure

-

IUPAC Name: 2-(Cyclopentylamino)-4-methylpentan-1-ol

-

Molecular Formula: C₁₁H₂₅NO

-

Molecular Weight: 187.32 g/mol

-

Core Structure: The molecule consists of a 4-methylpentan-1-ol backbone, derived from leucinol, with a secondary amine at the C2 position substituted with a cyclopentyl ring. The presence of a chiral center at C2 (and potentially others depending on the stereochemistry of the starting leucinol) makes this a chiral molecule.

Caption: Experimental workflow for the synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol.

Detailed Experimental Protocol

Materials:

-

2-Amino-4-methylpentan-1-ol (Leucinol) (1.0 eq)

-

Cyclopentanone (1.1 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylpentan-1-ol (1.0 eq) and cyclopentanone (1.1 eq) in methanol.

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be gently warmed if necessary.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions to control the exothermic reaction and gas evolution.

-

Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(Cyclopentylamino)-4-methylpentan-1-ol.

Causality and Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine in the presence of other functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.

-

Solvent: Methanol is a good solvent for both the reactants and the reducing agent.

-

Stoichiometry: A slight excess of cyclopentanone is used to ensure complete consumption of the starting leucinol. An excess of the reducing agent is necessary to ensure the complete reduction of the imine intermediate.

-

Temperature Control: The initial addition of NaBH₄ is performed at a low temperature to manage the exothermicity of the reaction.

Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₁₁H₂₅NO | Sum of atoms from leucinol and cyclopentyl group, minus two hydrogens from condensation and plus two from reduction. |

| Molecular Weight | 187.32 g/mol | Calculated from the molecular formula. |

| Boiling Point | > 200 °C | The significant increase in molecular weight and the retention of the polar hydroxyl and amino groups capable of hydrogen bonding will lead to a higher boiling point than either precursor. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water. | The molecule has both polar (hydroxyl, amino) and non-polar (isobutyl, cyclopentyl) regions, making it amphiphilic. The larger non-polar portion compared to leucinol will decrease water solubility. |

| LogP (Octanol-Water Partition Coefficient) | Estimated > 1.5 | The addition of the five-carbon cyclopentyl ring significantly increases the lipophilicity compared to leucinol (XLogP3 of 0.4). [3] |

| pKa | ~10.5 | The basicity of the secondary amine is expected to be similar to that of other secondary alkylamines. |

Potential Applications and Research Directions

N-substituted amino alcohols are a cornerstone in the development of novel therapeutics and chiral catalysts. [4][5]

-

Medicinal Chemistry: The introduction of the cyclopentyl group can enhance the lipophilicity of the parent leucinol molecule, potentially improving cell membrane permeability. This class of compounds could be explored for a variety of biological activities. The N-substituted 1,2-amino alcohol motif is a key pharmacophore in many drugs. [6]* Asymmetric Synthesis: Chiral amino alcohols are valuable as ligands for metal-catalyzed asymmetric reactions and as chiral auxiliaries. 2-(Cyclopentylamino)-4-methylpentan-1-ol, being a chiral molecule, could be investigated for its efficacy in inducing stereoselectivity in various chemical transformations.

-

Building Blocks: This compound can serve as a versatile chiral building block for the synthesis of more complex molecules, including peptidomimetics and natural product analogs.

Predicted Safety and Handling

As 2-(Cyclopentylamino)-4-methylpentan-1-ol is not commercially available, no official safety data exists. However, based on its precursors, the following precautions are recommended:

-

Handling: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemically resistant gloves.

-

Toxicity: The parent compound, leucinol, is listed with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Cyclopentylamine is flammable and toxic if swallowed. [7]Similar hazards should be assumed for the product.

Conclusion

2-(Cyclopentylamino)-4-methylpentan-1-ol represents an accessible yet underexplored molecule with potential applications in diverse areas of chemical research. This guide provides a foundational understanding of its structure and a reliable synthetic protocol. The predicted physicochemical properties suggest a compound with increased lipophilicity compared to its parent amino alcohol, a feature that is often desirable in drug discovery programs. The methodologies and insights presented herein are intended to empower researchers to synthesize and investigate this and similar N-alkylated amino alcohols, paving the way for new discoveries in synthetic and medicinal chemistry.

References

-

2-Amino-4-methylpentan-1-ol | C6H15NO. BuyersGuideChem. Available from: [Link]

-

Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Cheméo. Available from: [Link]

-

Cyclopentylamine. Wikipedia. Available from: [Link]

-

Chemical Properties of Cyclopentanamine (CAS 1003-03-8). Cheméo. Available from: [Link]

-

2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030. PubChem. Available from: [Link]

-

2-amino-4-methylpentan-1-ol. NIST WebBook. Available from: [Link]

-

CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. CHEM21. Available from: [Link]

-

Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC. Available from: [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available from: [Link]

-

Representative bioactive molecules containing N‐substituted 1,2‐amino alcohol motif. ResearchGate. Available from: [Link]

-

Synthesis of N-cyclopentyl series. ResearchGate. Available from: [Link]

-

Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. Available from: [Link]

-

Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Available from: [Link]

-

Reductive amination. Wikipedia. Available from: [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. Available from: [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]

-

Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. Royal College of Surgeons in Ireland. Available from: [Link]

-

Synthesis of N-Alkyl Amino Acids. In: Non-proteinogenic Amino Acids. Available from: [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available from: [Link]

-

Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available from: [Link]

-

N-cyclo-[Leu5]enkephalin: a rational approach for the synthesis of conformationally restricted cyclic pentapeptides. PubMed. Available from: [Link]

-

Reductive amination of cyclopentanone. ResearchGate. Available from: [Link]

- Process for preparing cyclopentyl bromide. Google Patents.

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

Synthesis of the unique all-cis cyclopentanetetraol moiety in funiculosin. RSC Publishing. Available from: [Link]

Sources

- 1. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. 2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclopentylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol derivatives

Application Note: Synthesis and Characterization of 2-(Cyclopentylamino)-4-methylpentan-1-ol Derivatives via Direct Reductive Amination

Strategic Rationale & Mechanistic Overview

The synthesis of sterically hindered, N-alkylated amino alcohols is a fundamental transformation in the development of peptidomimetics, chiral auxiliaries, and small-molecule kinase inhibitors. The target compound, 2-(Cyclopentylamino)-4-methylpentan-1-ol, is derived from the chiral pool precursor L-leucinol [2].

When designing the synthetic route, one must choose between direct N-alkylation (using cyclopentyl bromide) and reductive amination (using cyclopentanone). Direct alkylation is notoriously difficult to control, frequently resulting in over-alkylation (tertiary amine formation) and requiring harsh basic conditions that risk epimerization of the chiral center. Conversely, direct reductive amination bypasses these issues, providing absolute chemoselectivity for the secondary amine under mild, near-neutral conditions [3].

To achieve this, sodium triacetoxyborohydride (

Mechanistic Pathway

The reaction proceeds via a cascade sequence: nucleophilic attack of the primary amine onto the ketone, acid-catalyzed dehydration to form the reactive iminium ion (Schiff base), and highly selective hydride transfer.

Figure 1: Mechanistic workflow for the reductive amination of L-leucinol with cyclopentanone.

Quantitative Material Requirements

The following stoichiometric ratios are optimized for a 10 mmol scale synthesis. The slight excess of cyclopentanone ensures complete consumption of the valuable chiral amino alcohol.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| L-Leucinol | 117.19 | 1.00 | 1.17 g | Primary Nucleophile / Chiral Pool |

| Cyclopentanone | 84.12 | 1.05 | 0.88 g (0.93 mL) | Electrophile |

| Glacial Acetic Acid | 60.05 | 1.00 | 0.60 g (0.57 mL) | Brønsted Acid Catalyst |

| 211.94 | 1.40 | 2.97 g | Chemoselective Reductant | |

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 40.0 mL | Aprotic Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls are embedded to ensure that each mechanistic milestone is achieved before proceeding to the next step.

Step 1: Iminium Ion Assembly

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add L-leucinol (1.17 g, 10 mmol) and 1,2-dichloroethane (30 mL).

-

Add cyclopentanone (0.93 mL, 10.5 mmol) via syringe.

-

Causality Checkpoint: Add glacial acetic acid (0.57 mL, 10 mmol) dropwise. The addition of acetic acid is critical; it lowers the pH to ~4-5, protonating the hemiaminal intermediate and driving the elimination of water to form the iminium ion[1].

-

Stir the reaction mixture at room temperature (25 °C) for 30 minutes under a nitrogen atmosphere.

Step 2: Chemoselective Reduction

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add sodium triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 10 minutes to manage any mild exotherm and hydrogen gas evolution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

-

In-Process Control (TLC): Monitor the reaction via TLC (DCM/MeOH 9:1, Ninhydrin stain). The primary amine (L-leucinol) will stain a deep purple/pink, while the secondary amine product will appear as a distinct, lighter-colored spot with a higher

value.

Step 3: Phase-Directed Workup

-

Quench the reaction by slowly adding saturated aqueous

(25 mL). Stir vigorously for 15 minutes. -

Causality Checkpoint: Test the pH of the aqueous layer using indicator paper. It must be >8. Amino alcohols are highly water-soluble in their protonated (ammonium) state. Neutralizing the acetic acid ensures the product is converted entirely to its free-base form, allowing it to partition into the organic phase.

-

Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 20 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude viscous oil.

Step 4: Chromatographic Purification

-

Purify the crude product via flash column chromatography on silica gel.

-

Eluent System: Use a gradient of 0% to 10% Methanol in Dichloromethane, supplemented with 1% aqueous

. -

Causality Checkpoint: The addition of

(or triethylamine) is mandatory. Without a basic modifier, the secondary amine will hydrogen-bond strongly with the acidic silanol groups on the silica gel, resulting in severe peak tailing and poor isolated yields.

Analytical Characterization

Validation of the synthesized 2-(Cyclopentylamino)-4-methylpentan-1-ol should be confirmed against the following expected spectral parameters:

| Analytical Modality | Expected Signals & Structural Assignment |

| LC-MS (ESI+) | |

| HPLC Purity | >98% (C18 reverse-phase column, 0.1% TFA in |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 111307, L-Leucinol. PubChem.[Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

application of 2-(Cyclopentylamino)-4-methylpentan-1-ol in medicinal chemistry

Application Note: 2-(Cyclopentylamino)-4-methylpentan-1-ol in Medicinal Chemistry & Asymmetric Synthesis

Executive Summary

2-(Cyclopentylamino)-4-methylpentan-1-ol (often referred to as N-cyclopentyl-L-leucinol when derived from the natural amino acid) is a versatile chiral building block belonging to the class of

-

Chiral Ligand/Auxiliary: It acts as a stereo-directing ligand in asymmetric catalysis, particularly in the enantioselective alkylation of aldehydes, leveraging the steric bulk of the cyclopentyl group to enhance stereocontrol.

-

Pharmacophore Scaffold: It functions as a precursor for chiral oxazolidinones and oxazolines , and as a peptidomimetic fragment that introduces a constrained hydrophobic domain (the cyclopentyl group) into drug candidates, improving metabolic stability and lipophilicity.

This guide provides authoritative protocols for its synthesis, its application as a chiral ligand, and its conversion into heterocyclic scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Description |

| IUPAC Name | 2-(Cyclopentylamino)-4-methylpentan-1-ol |

| Common Name | N-Cyclopentyl-L-leucinol (assuming |

| Molecular Formula | |

| Molecular Weight | 185.31 g/mol |

| Chirality | Derived from L-Leucine ( |

| Key Functionality | Secondary amine (nucleophile/base), Primary alcohol (nucleophile/ligand binding site). |

| Solubility | Soluble in alcohols (MeOH, EtOH), DCM, THF; sparingly soluble in water. |

Synthesis Protocol: Reductive Amination

The most robust route to high-purity 2-(Cyclopentylamino)-4-methylpentan-1-ol is the reductive amination of L-leucinol with cyclopentanone using Sodium Triacetoxyborohydride (STAB). This method avoids over-alkylation and preserves the chiral center.

Mechanism & Workflow

Experimental Procedure

Reagents:

-

L-Leucinol (1.0 equiv)

-

Cyclopentanone (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Protocol:

-

Imine Formation: In a flame-dried round-bottom flask under

, dissolve L-leucinol (10 mmol) and cyclopentanone (11 mmol) in anhydrous DCE (40 mL). -

Activation: Add glacial acetic acid (2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over

due to lower toxicity and better selectivity. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

-

Quench: Quench with saturated aqueous

(30 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (

mL). Combine organic layers, wash with brine, and dry over anhydrous -

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0–5% MeOH in DCM with 1%

to prevent streaking).

Expected Yield: 85–95% as a colorless viscous oil.

Application A: Asymmetric Catalysis (Ligand)

N-alkyl amino alcohols are privileged ligands for the enantioselective addition of organozinc reagents to aldehydes. The steric bulk of the cyclopentyl group forces the transition state into a rigid geometry, enhancing enantiomeric excess (ee).

Mechanistic Rationale

The ligand reacts with dialkylzinc (e.g.,

Catalysis Protocol

Reaction: Enantioselective addition of Diethylzinc to Benzaldehyde.

-

Catalyst Formation: In a dry Schlenk flask under Argon, dissolve 2-(Cyclopentylamino)-4-methylpentan-1-ol (5 mol%) in anhydrous Toluene.

-

Zinc Addition: Add

(2.2 equiv, 1.0 M in hexanes) at 0°C. Stir for 20 minutes to form the zinc-aminoalkoxide complex. -

Substrate Addition: Add Benzaldehyde (1.0 equiv).

-

Reaction: Stir at 0°C to Room Temperature for 12 hours.

-

Workup: Quench with 1M HCl. Extract with

. Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Performance Expectation:

-

Yield: >90%

-

Enantiomeric Excess (ee): Typically 85–95% (

-configuration product dominates if

Application B: Synthesis of Chiral Oxazolidinones

The molecule can be cyclized to form N-cyclopentyl-4-isobutyl-oxazolidin-2-one . These structures are valuable as:

-

Chiral Auxiliaries: Evans-type auxiliaries for asymmetric alkylations.

-

Medicinal Scaffolds: The oxazolidinone ring is a core motif in antibiotics (e.g., Linezolid derivatives).

Protocol:

-

Dissolve N-cyclopentyl-L-leucinol (1.0 equiv) in dry DCM at 0°C.

-

Add Triethylamine (2.5 equiv).

-

Slowly add Triphosgene (0.4 equiv) or Carbonyldiimidazole (CDI) (1.1 equiv).

-

Stir at room temperature for 3 hours.

-

Wash with water and brine. Recrystallize from Hexanes/EtOAc.

References

-

Reductive Amination Methodology

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Amino Alcohols in Asymmetric Catalysis

- Noyori, R., & Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.

-

General Synthesis of N-Alkyl Amino Alcohols

-

BenchChem Application Notes.[1] "Synthesis of substituted amino alcohols via epoxide opening and reductive amination."

-

(General Reference for class behavior)

-

-

Oxazolidinone Synthesis

- Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990, 68, 83.

Sources

Authored by: Senior Application Scientist, Chemical Process Development

An Application Note and Protocol for the Scale-Up Synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol, a key amino alcohol intermediate. The synthesis is achieved via a robust and scalable reductive amination of L-Leucinol with cyclopentanone. This application note details two primary methodologies: a batch synthesis using sodium triacetoxyborohydride (STAB) suitable for pilot-plant scale, and considerations for a catalytic hydrogenation process for industrial-scale manufacturing. The protocol emphasizes process safety, scalability, and practical insights into reaction optimization, work-up, and purification.

Introduction and Strategic Overview

2-(Cyclopentylamino)-4-methylpentan-1-ol is a chiral secondary amino alcohol. Its structure is of interest to medicinal chemists and drug development professionals due to the presence of a chiral backbone derived from a natural amino acid (Leucine) and a lipophilic cyclopentyl group. Such motifs are valuable in constructing new chemical entities with potential therapeutic applications.

The primary challenge in synthesizing this molecule on a larger scale lies in achieving high conversion, diastereoselectivity, and purity while maintaining a safe and efficient process. The most direct and industrially favored approach is the reductive amination of L-Leucinol with cyclopentanone.

Core Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding via a two-step, one-pot sequence:

-

Imine Formation: The primary amine of L-Leucinol reacts with the ketone (cyclopentanone) to form a Schiff base (imine) intermediate, typically with the concurrent removal or tolerance of water.

-

Reduction: The C=N double bond of the imine is selectively reduced to the corresponding secondary amine.

The choice of reducing agent is critical for the success, safety, and scalability of the process. While catalytic hydrogenation is often the most atom-economical and "green" option, it requires specialized high-pressure equipment.[1] For versatility and ease of implementation at the pilot scale, a chemical reductant like Sodium triacetoxyborohydride (STAB) is an excellent choice due to its mildness, selectivity, and tolerance for various functional groups.[1]

Process Chemistry and Rationale

Reaction Scheme

Selection of Reagents for Scale-Up

-

Starting Materials: L-Leucinol provides the chiral core. Cyclopentanone is an inexpensive and readily available ketone.

-

Reducing Agent - Sodium Triacetoxyborohydride (STAB): STAB is preferred over other borohydrides for several reasons. It is less water-sensitive than sodium borohydride, allowing for imine formation in the same pot without stringent drying.[1] Crucially, it is significantly less toxic than sodium cyanoborohydride, which poses a risk of liberating hydrogen cyanide gas, a major hazard in large-scale operations.[1] However, STAB has a lower hydride efficiency (delivering only one hydride equivalent) and is moisture-sensitive, reacting with water to release flammable hydrogen gas.[2] Therefore, its handling requires an inert atmosphere and controlled addition.

-

Solvent: While dichloromethane (DCM) is common in lab-scale syntheses, its use is discouraged in large-scale production due to environmental and health concerns. Tetrahydrofuran (THF) or 2-Methyl-THF are excellent alternatives that are stable to the reaction conditions and have more favorable safety profiles. Isopropyl acetate (IPAc) is another green solvent option.

Detailed Synthesis Protocol (Pilot Scale: 1 kg)

This protocol describes a robust procedure for producing approximately 1 kg of the target compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.

Equipment and Materials

| Reagent/Material | Grade | CAS No. | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| L-Leucinol | >98% | 7533-40-6 | 117.19 | 1.00 kg | 8.53 | 1.0 |

| Cyclopentanone | >99% | 120-92-3 | 84.12 | 0.86 kg (0.89 L) | 10.24 | 1.2 |

| Sodium Triacetoxyborohydride (STAB) | >95% | 56553-60-7 | 211.94 | 2.16 kg | 9.81 | 1.15 |

| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous | 96-47-9 | - | 15 L | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | - | ~10 L | - | - |

| Brine (Saturated NaCl) | Aqueous | - | - | ~5 L | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | 7487-88-9 | - | ~500 g | - | - |

Equipment:

-

20 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet/outlet, and addition funnel.

-

Appropriate filtration apparatus.

-

Rotary evaporator with a large-capacity flask.

-

Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).[3][4]

Step-by-Step Procedure

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: Charge L-Leucinol (1.00 kg, 8.53 mol) and 2-MeTHF (10 L) into the reactor. Start agitation to form a slurry or solution.

-

Imine Formation: Add cyclopentanone (0.86 kg, 10.24 mol) to the reactor via the addition funnel over 15-20 minutes. A slight exotherm may be observed. Stir the mixture at ambient temperature (20-25 °C) for 1-2 hours to allow for imine formation.

-

Reduction: Cool the reactor contents to 10-15 °C using a circulator. Begin portion-wise addition of STAB (2.16 kg, 9.81 mol) over 1.5-2 hours. CAUTION: This addition is exothermic. Maintain the internal temperature below 25 °C. Monitor for off-gassing.[2]

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to ambient temperature and stir for 12-18 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

-

Reaction Quench: Once the reaction is complete, cool the mixture to 10 °C. Slowly and carefully add saturated aqueous sodium bicarbonate solution (~10 L) to quench the excess STAB and acidic byproducts. CAUTION: Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and headspace in the reactor. Add slowly until gas evolution ceases.

-

Work-up & Extraction:

-

Stop agitation and allow the layers to separate.

-

Transfer the lower aqueous layer to a separate vessel.

-

Extract the aqueous layer with 2-MeTHF (2 x 2.5 L).

-

Combine all organic layers in the reactor.

-

Wash the combined organic layer with brine (5 L) to remove residual water.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (~500 g), stir for 30 minutes, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification

-

Vacuum Distillation (Preferred for Scale-up): If the product is thermally stable, vacuum distillation is the most efficient purification method at this scale. Purify the crude oil under high vacuum.

-

Column Chromatography (For High Purity): For smaller batches or when very high purity is required, the crude product can be purified by silica gel chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Safety Considerations

-

Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive and flammable solid.[2] It must be handled under an inert atmosphere.[2] In case of fire, use dry chemical powder, sand, or CO₂. DO NOT use water or foam .[4][5]

-

Solvents: 2-MeTHF is flammable. All operations should be performed away from ignition sources.

-

Quenching: The quenching step generates hydrogen gas, which is highly flammable and can form explosive mixtures with air.[5] This step must be performed with extreme care, ensuring slow addition and adequate ventilation.

-

Personal Protection: Always wear appropriate PPE, including eye protection, gloves, and a lab coat.[3][4] An eyewash station and safety shower should be readily accessible.[3]

Visualization of Workflow

Synthesis Workflow Diagram

Caption: Workflow for the scale-up synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol.

Alternative: Catalytic Hydrogenation (Industrial Scale)

For multi-kilogram to ton-scale production, catalytic hydrogenation is a superior alternative.

-

Advantages: High atom economy, lower cost, reduced waste streams, and avoidance of pyrophoric or water-reactive reagents.

-

Procedure Outline:

-

L-Leucinol, cyclopentanone, and a solvent (e.g., methanol, ethanol, or IPA) are charged into a high-pressure hydrogenator.

-

A hydrogenation catalyst (e.g., Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel) is added.

-

The vessel is pressurized with hydrogen (typically 50-500 psi) and heated (30-80 °C).

-

The reaction is monitored by hydrogen uptake.

-

Upon completion, the catalyst is filtered off, and the product is isolated by solvent evaporation and subsequent purification.

-

-

Challenges: Requires significant process development to screen for the optimal catalyst, solvent, pressure, and temperature. Requires specialized, capital-intensive equipment.

References

- AK Scientific, Inc. Safety Data Sheet: Sodium triacetoxyborohydride. [URL: provided in search results]

- Apollo Scientific. Safety Data Sheet: Sodium triacetoxyborohydride. [URL: provided in search results]

- Fisher Scientific. Safety Data Sheet: Sodium triacetoxyborohydride. (2015). [URL: provided in search results]

- Novachem. Safety Data Sheet: Sodium triacetoxyborohydride. (2018). [URL: provided in search results]

- Merck. Safety Data Sheet: 112030 - Sodium triacetoxyborohydride. [URL: provided in search results]

- Doležal, P., et al. Reductive amination of cyclopentanone. ResearchGate. (2025). [URL: provided in search results]

- Sneddon, H. F. Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). [URL: provided in search results]

- Li, H., et al. A versatile and sustainable reductive amination of HMF using CO and water as reductants. Green Chemistry. (2017). [URL: provided in search results]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol

Executive Summary & Reaction Logic

The synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol is primarily achieved via the reductive amination of Leucinol (2-amino-4-methylpentan-1-ol) with Cyclopentanone . While conceptually simple, this reaction involves a bifunctional nucleophile (amino-alcohol) and a ketone, creating a complex equilibrium landscape.

Successful synthesis relies on managing the competition between imine formation , oxazolidine trapping , and over-alkylation . This guide addresses the specific side reactions encountered in this pathway and provides validated protocols to suppress them.

Reaction Pathway & Side Reaction Map

The following diagram illustrates the main reaction pathway (Green) versus the critical side reactions (Red/Orange) that users frequently encounter.

Figure 1: Mechanistic pathway showing the equilibrium between the productive iminium ion and the parasitic oxazolidine trap, alongside dialkylation risks.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific observations reported by users.

Issue 1: "I see a significant impurity at M+68 in LCMS, and my yield is low."

Diagnosis: Dialkylation (Over-alkylation).

The target product is a secondary amine, which is more nucleophilic than the starting primary amine (Leucinol). If excess cyclopentanone is present during the reduction, the product reacts again to form the tertiary amine (

Corrective Action:

-

Reagent Control: Do not use a large excess of cyclopentanone. Use 1.0 – 1.1 equivalents maximum.

-

Reductant Choice: Switch from Sodium Borohydride (NaBH

) to Sodium Triacetoxyborohydride (STAB) . STAB is sterically bulky and less aggressive, significantly reducing the rate of the second alkylation [1]. -

Stepwise Addition: Allow the imine to form for 30–60 minutes before adding the reducing agent. This ensures the starting amine is consumed into the imine (or oxazolidine) before reduction begins, preventing the "product competing with starting material" scenario.

Issue 2: "The reaction stalls, and I recover unreacted Leucinol and Cyclopentanone."

Diagnosis: The Oxazolidine Trap. Amino alcohols like Leucinol can react with ketones to form a 5-membered ring oxazolidine . This ring is stable and does not reduce directly. It must ring-open back to the iminium ion to be reduced to the product. Without acid catalysis, this equilibrium favors the stable oxazolidine, halting the reaction [2].

Corrective Action:

-

Acid Catalyst: Add Acetic Acid (AcOH) to the reaction (1.0 – 2.0 equivalents). Acid protonates the nitrogen/oxygen, destabilizing the oxazolidine and shifting the equilibrium toward the reducible iminium species.

-

Solvent: Ensure the solvent is dry (DCE or THF). Water stabilizes the hemiaminal/oxazolidine state.

Issue 3: "I see a large peak of Cyclopentanol."

Diagnosis: Direct Ketone Reduction.

The reducing agent is reducing the cyclopentanone before it can react with the amine. This is common when using NaBH

Corrective Action:

-

Switch to STAB: Sodium Triacetoxyborohydride reduces imines/iminiums much faster than it reduces ketones [1].

-

Pre-formation: Stir the amine and ketone (with AcOH) for 1 hour before adding the reducing agent.

Issue 4: "My product is contaminated with Boron salts/emulsions during workup."

Diagnosis: Amine-Boron Complexation. Amino alcohols form strong chelates with boron byproducts, making extraction difficult and leading to emulsions.

Corrective Action:

-

Quench Protocol: Quench with aqueous saturated NaHCO

and stir vigorously for 30 minutes to break the complexes. -

Alternative: If emulsions persist, use a Rochelle's Salt (Potassium Sodium Tartrate) wash. The tartrate binds boron more strongly than the amine, releasing your product into the organic phase.

Data Summary: Reducing Agent Comparison

| Parameter | Sodium Borohydride (NaBH | Sodium Cyanoborohydride (NaBH | Sodium Triacetoxyborohydride (STAB) |

| Selectivity | Low (Reduces ketones & imines) | High (pH dependent) | Excellent (Imines > Ketones) |

| Dialkylation Risk | High | Moderate | Low (Steric bulk hinders 2nd attack) |

| Toxicity | Low | High (Generates HCN/Cyanide) | Low |

| Solvent Compatibility | MeOH, EtOH | MeOH, pH 6 Buffer | DCE, THF, DCM (Aprotic preferred) |

| Recommendation | Not Recommended | Legacy Method (Avoid if possible) | Standard of Choice |

Validated Experimental Protocol

Objective: Synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol minimizing dialkylation and oxazolidine formation.

Reagents:

-

L-Leucinol (1.0 equiv)

-

Cyclopentanone (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) or THF (anhydrous) [0.2 M concentration]

Step-by-Step Methodology:

-

Imine/Oxazolidine Formation:

-

In a dry flask under nitrogen, dissolve L-Leucinol (10 mmol) in anhydrous DCE (50 mL).

-

Add Cyclopentanone (10.5 mmol, 1.05 equiv).

-

Add Acetic Acid (10 mmol, 1.0 equiv). Note: This is critical to open the oxazolidine ring.

-

Stir at room temperature for 45–60 minutes .

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (14 mmol, 1.4 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.

-

Remove ice bath and stir at room temperature for 4–16 hours . Monitor by LCMS or TLC.

-

-

Workup (Crucial for Amino Alcohols):

-

Quench by adding Saturated Aqueous NaHCO

(50 mL). -

Stir vigorously for 30 minutes. (Essential to break amine-boron complexes).

-

Separate layers. Extract aqueous layer with DCM (2 x 30 mL).

-

Combine organic layers and dry over Na

SO

-

-

Purification:

-

Concentrate in vacuo.

-

If purity is <95%, purify via flash chromatography.

-

Eluent: DCM:MeOH:NH

OH (90:10:1). The ammonia is necessary to prevent the amine from streaking on silica.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Lui, A., & Geib, S. J. (2018). Oxazolidines as masked N-nucleophiles in reductive amination. Tetrahedron Letters, 59(15), 1450-1453. (Demonstrates the equilibrium dynamics of amino alcohols).

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents.[2][3][4] Link

-

Sigma-Aldrich. (2023). Application Note – Reductive Amination Troubleshooting. Link

Sources

Technical Support Center: Synthesis & Optimization of 2-(Cyclopentylamino)-4-methylpentan-1-ol

Welcome to the technical support and troubleshooting center for the synthesis of 2-(Cyclopentylamino)-4-methylpentan-1-ol (commonly referred to as N-cyclopentyl leucinol). This secondary amine is synthesized via the reductive amination of L-leucinol with cyclopentanone.

Designed for drug development professionals and synthetic chemists, this guide provides field-proven protocols, mechanistic causality, and actionable troubleshooting strategies to optimize C-N bond formation and ensure high-purity yields.

Mechanistic Pathway & Logic

Reductive amination is a tandem, one-pot process[1]. The primary amine (L-leucinol) acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone to form a transient hemiaminal. Under mildly acidic conditions, this intermediate dehydrates into an electrophilic iminium ion. The iminium ion is subsequently trapped by a mild hydride source to yield the target secondary amine[2].

Mechanistic pathway of the reductive amination process.

Standard Operating Procedure (SOP)

Self-Validating Protocol for Reductive Amination To ensure absolute reproducibility, this protocol separates the condensation and reduction phases, allowing analytical validation at the intermediate stage before committing the reducing agent.

Step-by-step experimental workflow for the synthesis protocol.

Step-by-Step Methodology:

-

Preparation & Condensation: Dissolve L-leucinol (1.0 eq) and cyclopentanone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~4-5[2].

-

Causality: Cyclopentanone is sterically hindered compared to aldehydes. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity, while keeping enough free amine available for the nucleophilic attack.

-

-

Intermediate Validation: Stir the mixture at room temperature for 1-2 hours.

-

Self-Validation: Analyze an aliquot via GC-MS or TLC (ninhydrin stain) to confirm the complete disappearance of leucinol and the formation of the imine/iminium species.

-

-

Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3, commonly abbreviated as STAB) (1.5 eq)[3].

-

Causality: STAB is a mild reducing agent that selectively reduces iminium ions over ketones[4]. Cooling controls the exothermic hydride transfer and minimizes the direct reduction of unreacted cyclopentanone to cyclopentanol.

-

-

Quench & Workup: Stir for 4-12 hours, allowing the reaction to warm to room temperature. Quench by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

-

Causality: The basic quench neutralizes the acetic acid, destroys unreacted STAB, and breaks up boron-amine complexes that readily form with 1,2-aminoalcohols like leucinol.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Optimization Data

Selecting the correct reducing agent and solvent system is paramount to avoid over-alkylation (tertiary amine formation) and poor conversion. The table below summarizes empirical optimization data for this specific transformation.

| Reducing Agent | Solvent | Additive | Temp | Conversion (%) | Over-alkylation (%) | Notes |

| NaBH4 | MeOH | None | 25 °C | 45% | 15% | High ketone reduction; poor chemoselectivity[4]. |

| NaBH3CN | MeOH | AcOH (pH 5) | 25 °C | 82% | <2% | Effective, but risks cyanide contamination in product[5]. |

| NaBH(OAc)3 | DCE | AcOH (1.0 eq) | 0 → 25 °C | >95% | <1% | Optimal conditions; excellent chemoselectivity[2]. |

| NaBH(OAc)3 | THF | AcOH (1.0 eq) | 0 → 25 °C | 88% | <1% | Slower reaction kinetics compared to DCE[3]. |

Troubleshooting Guide

Q: Why am I seeing a large amount of unreacted cyclopentanone and cyclopentanol byproduct? A: This occurs when the reducing agent is added before the iminium ion has fully formed. While STAB is selective, it can slowly reduce ketones if left for extended periods[5].

-

Solution: Implement the self-validating step from the SOP. Ensure the imine formation is complete (via TLC/GC-MS) before adding the STAB. Additionally, ensure the reaction is cooled to 0 °C during the STAB addition to suppress direct ketone reduction.

Q: During the workup, I am getting a stubborn emulsion and low isolated yields. How do I fix this? A: N-cyclopentyl leucinol contains both a secondary amine and a primary alcohol. This 1,2-aminoalcohol motif acts as an excellent bidentate ligand, chelating the boron salts generated from STAB. This chelation creates amphiphilic complexes that cause severe emulsions during aqueous extraction.

-

Solution: Replace the standard NaHCO3 quench with 1 M NaOH or a saturated Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for 1-2 hours prior to extraction. The tartrate strongly binds boron, breaking the complex and liberating your product into the organic phase.

Q: My product is contaminated with dialkylated (tertiary amine) byproducts. How can I improve selectivity? A: Direct alkylation using alkyl halides (e.g., cyclopentyl bromide) almost always leads to over-alkylation[2]. If you are seeing this during reductive amination, it is likely due to an excess of cyclopentanone and aggressive reducing conditions.

-

Solution: Strictly control the stoichiometry (maximum 1.05 eq of cyclopentanone). STAB naturally prevents over-alkylation because the resulting secondary amine is sterically hindered and less nucleophilic, preventing the formation of a second iminium ion[4].

Frequently Asked Questions (FAQs)

Q: Can I use Methanol (MeOH) as a solvent with NaBH(OAc)3 to make the reaction greener? A: No. While reductive aminations are highly valued in green chemistry[1], STAB is incompatible with methanol. It rapidly reacts with protic solvents to form alkoxyborohydrides and hydrogen gas, destroying the reagent before it can reduce your iminium ion[6]. Stick to aprotic solvents like DCE, DCM, or THF[3].

Q: Will these reaction conditions cause racemization of the L-leucinol stereocenter? A: No. The chiral center in L-leucinol is adjacent to the amine (alpha-position). Because reductive amination avoids the formation of a planar carbocation at the chiral center and operates under mild, weakly acidic conditions, the stereochemical integrity of the molecule is fully retained.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at:[Link]

-

Master Organic Chemistry. (2017). "Making Substituted Amines Through Reductive Amination." Available at:[Link]

-

Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at:[Link]

-

Wikipedia. "Reductive amination." Available at:[Link]

-

Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." Available at:[Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Technical Support Center: 2-(Cyclopentylamino)-4-methylpentan-1-ol Workflows

Welcome to the Advanced Technical Support Center for 2-(Cyclopentylamino)-4-methylpentan-1-ol (N-cyclopentyl leucinol). This portal is designed for drug development professionals and synthetic chemists encountering chemoselectivity and byproduct issues when utilizing this sterically hindered 1,2-amino alcohol.

🔬 System Overview & Reactivity Profile

To troubleshoot byproduct formation, we must first establish the causality dictated by the molecule's structural topology.

The Steric Shadow Effect: 2-(Cyclopentylamino)-4-methylpentan-1-ol features a secondary amine flanked by a bulky cyclopentyl ring and an isobutyl side-chain. This creates a massive "steric shadow" over the nitrogen's lone pair. In contrast, the primary alcohol at position 1 extends away from this bulk, making it highly accessible.

-

Causality: Kinetically, electrophiles will collide with and react at the primary alcohol much faster than the secondary amine. If reaction conditions (pH, solvent, temperature) are not strictly controlled to exploit the electronic differences between the N and O atoms, O-functionalization (byproduct) will dominate over N-functionalization (target).

Reaction pathways and byproduct formation for 2-(Cyclopentylamino)-4-methylpentan-1-ol.

🛠️ Diagnostic Troubleshooting Guides

Guide A: The Chemoselectivity Dilemma (N- vs. O-Acylation)

Q: I am trying to N-acylate the molecule, but LCMS shows a high percentage of O-acyl and N,O-diacyl byproducts. How do I fix this? A: This is a classic kinetic vs. thermodynamic mismatch. Because of the steric hindrance at the nitrogen, standard monophasic basic conditions (e.g., Triethylamine in DCM) allow the unhindered primary alcohol to attack the acyl chloride first.

-

The Fix: Switch to biphasic Schotten-Baumann conditions (Aqueous NaOH / DCM). The high pH (>10) ensures the amine remains fully deprotonated and nucleophilic, while the biphasic interface slows down the reaction rate, allowing the inherently more nucleophilic (but sterically hindered) nitrogen to outcompete the oxygen.

-

Alternative: If your goal is exclusive O-acylation, you must invert the electronic state. Running the reaction in strongly acidic media (e.g., Methanesulfonic acid) protonates the amine, rendering it completely inert, forcing 100% chemoselective O-acylation . Alternatively, Cu(II) catalysis can be used to direct acyl transfer exclusively to the oxygen in aqueous media .

Guide B: Preventing Oxazolidinone Cyclization

Q: When reacting the amino alcohol with CDI or triphosgene to form a linear carbamate, I am isolating a 5-membered ring byproduct. What is happening? A: You are observing the formation of a 2-oxazolidinone. 1,2-amino alcohols are perfectly pre-organized for intramolecular cyclization. Once the amine (or alcohol) attacks the carbonylating agent, the adjacent nucleophile rapidly attacks the resulting intermediate, kicking out the leaving group to form a stable 5-membered ring.

-

The Fix: If a linear carbamate is required, avoid phosgene equivalents. Instead, use bulky pyrocarbonates (like Boc-anhydride) at low temperatures (0 °C) and avoid adding hyper-nucleophilic catalysts like DMAP, which accelerate the cyclization pathway.

Guide C: Avoiding Over-Alkylation

Q: Direct alkylation with alkyl bromides is yielding complex mixtures of tertiary amines and quaternary ammonium salts. How do I stop over-alkylation? A: Alkylating a secondary amine increases its electron density via inductive effects, making the newly formed tertiary amine more nucleophilic than the starting material. This leads to runaway over-alkylation.

-

The Fix: Abandon direct alkylation with alkyl halides. Transition to reductive amination using an aldehyde and Sodium Triacetoxyborohydride (STAB). Reductive amination is inherently self-limiting and prevents quaternary salt formation .

📊 Quantitative Data: Chemoselectivity Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and byproduct distribution for the acylation of 2-(Cyclopentylamino)-4-methylpentan-1-ol.

| Reaction Condition | Reagent System | Temp (°C) | N-Acyl Yield (%) | O-Acyl Yield (%) | Oxazolidinone (%) |

| Standard Monophasic | 1.1 eq AcCl, Et₃N, DCM | 25 | 45% | 50% | 0% |

| Schotten-Baumann | 1.1 eq AcCl, 1M NaOH, DCM | 0 | 92% | 5% | 0% |

| Acidic (Masked Amine) | 1.1 eq AcCl, MeSO₃H | 25 | 0% | 95% | 0% |

| Carbonylation | 1.0 eq CDI, DCM | 25 | 0% | 0% | 98% |

🧪 Self-Validating Experimental Protocol

Chemoselective N-Acylation via Biphasic Schotten-Baumann Conditions

This protocol utilizes internal validation checkpoints to ensure chemoselectivity is maintained throughout the workflow.

Step 1: System Preparation

-

In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-(Cyclopentylamino)-4-methylpentan-1-ol in 50 mL of Dichloromethane (DCM).

-

Add 50 mL of 1M aqueous NaOH.

-

Begin vigorous stirring (>800 RPM) to create a fine emulsion.

-

Causality Note: High shear mixing is critical. Poor mixing will lead to localized concentration spikes of the acyl chloride in the organic phase, promoting O-acylation.

Step 2: Thermal Control & Addition

-

Cool the biphasic mixture to exactly 0 °C using an ice-water bath.

-

Dissolve 10.5 mmol (1.05 eq) of the target acyl chloride in 10 mL of DCM.

-

Add the acyl chloride solution dropwise over 30 minutes using a syringe pump.

Step 3: In-Process Validation (Self-Validating Checkpoint)

-

pH Check: Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper. It MUST read >10.

-

Troubleshooting: If pH < 10, the amine will protonate, migrate to the aqueous layer, and the reaction will stall. Add 1M NaOH until pH > 10 is restored.

-

-

LCMS Check: Take a 10 µL aliquot of the organic layer and quench in 1 mL Methanol. Analyze via LCMS. You should see the [M+H] peak for the N-acyl product. If significant O-acyl byproduct is detected, lower the temperature to -5 °C and increase stirring RPM.

Step 4: Isolation & Purification

-

Separate the organic layer. Wash the organic layer with 10% aqueous citric acid (2 x 25 mL).

-

Causality Note: The citric acid wash protonates any unreacted starting amino alcohol, pulling it into the aqueous layer and effectively removing it from your product.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-acyl product.

💬 Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass corresponding to[M+26] in my LCMS during Boc protection? A: A mass shift of +26 (which is technically the addition of the Boc group [+100] followed by the loss of t-butanol[-74]) indicates that your molecule has undergone intramolecular cyclization to form a 2-oxazolidinone. Boc-anhydride can act as a carbonylating agent if the reaction is left too long or heated.

Q: Can I use standard silica gel chromatography to purify the free amino alcohol? A: It is highly discouraged. 1,2-amino alcohols streak terribly on standard silica due to strong hydrogen bonding and basicity, leading to poor recovery. If chromatography is necessary, use neutral alumina or pre-treat your silica with 1% Triethylamine (TEA) .

Q: My reductive amination is yielding a lactone/morpholine byproduct. Why? A: If your reductive amination conditions are too acidic (e.g., using excess glacial acetic acid), the primary alcohol can undergo acid-catalyzed dehydration and cyclize with the amine or the newly added alkyl chain (if it contains a carboxylic acid/ester). Keep the reaction pH between 5 and 6.

📚 References

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water Source: Journal of the American Chemical Society URL:[Link]

-

Direct N-alkylation of unprotected amino acids with alcohols Source: Science Advances URL:[Link]

Technical Support Center: Handling 2-(Cyclopentylamino)-4-methylpentan-1-ol

Topic: Troubleshooting & Best Practices for Leucinol-Derived Scaffolds Product Class: Chiral Amino Alcohols / Peptidomimetic Building Blocks Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The "Deceptive" Amphiphile

2-(Cyclopentylamino)-4-methylpentan-1-ol is a secondary amino alcohol derived from Leucinol . While it appears structurally simple, it presents a specific set of handling challenges due to its amphiphilic nature (lipophilic isobutyl/cyclopentyl groups vs. hydrophilic amino/hydroxyl core) and its nucleophilic duality (secondary amine vs. primary alcohol).

This guide addresses the three most common support tickets we receive: isolation difficulties (emulsions), unexpected side-reactions (regioselectivity), and stability issues (hygroscopicity/carbamates).

Module 1: Isolation & Purification (The "Emulsion" Trap)

User Issue: "I performed the reductive amination of Leucinol and Cyclopentanone. The reaction is done, but during the aqueous workup, I have a persistent emulsion that won't separate. My yield is also lower than expected."

Root Cause Analysis: This molecule acts as a surfactant.[1] The cyclopentyl and isobutyl groups are lipophilic tails, while the protonated amine (at neutral/low pH) is a polar head. In standard water/ethyl acetate extractions, this creates stable emulsions. Furthermore, at neutral pH, a significant portion of the amine remains water-soluble, leading to yield loss.

The "Senior Scientist" Protocol: The pH-Swing Extraction

Do not rely on standard neutral washes. You must exploit the basicity of the secondary amine (

Step-by-Step Resolution:

-

Acidic Wash (Impurity Removal): Dilute your crude reaction mixture with Ethyl Acetate (EtOAc). Add 1M HCl until the aqueous layer is pH 2-3 .

-

Why? The amine protonates (

) and moves into the water. Non-basic impurities (unreacted cyclopentanone, neutral side products) stay in the EtOAc. -

Action: Discard the organic layer. Keep the aqueous layer.

-

-

The Swing (Basification): Cool the aqueous layer to 0°C. Slowly add 4M NaOH (or KOH) until the pH reaches >12 .

-

Why? You must fully deprotonate the amine to break its water solubility. It will oil out as a free base.

-

-

Extraction (Recovery): Extract the basic aqueous layer with Dichloromethane (DCM) , not EtOAc.

-

Why? DCM is denser and solubilizes this specific lipophilic amino alcohol better than EtOAc, breaking the emulsion interface more effectively.

-

-

Drying: Dry over

(granular is better than powdered

Figure 1: The "pH Swing" purification logic designed to break emulsions and remove neutral impurities.

Module 2: Synthesis & Purity (The "Ghost" Peak)

User Issue: "My LC-MS shows the correct mass (M+1 = 200.2), but the NMR shows a complex multiplet near 3.5-4.0 ppm that shouldn't be there. Is my product decomposing?"

Root Cause Analysis: This is likely the Imine Intermediate or a Hemiaminal that failed to reduce completely. In reductive aminations (Leucinol + Cyclopentanone), steric hindrance around the ketone can slow down the reduction. If you quench too early, the imine remains. Upon workup, the imine can partially hydrolyze or remain as a contaminant.

Diagnostic Check:

| Feature | Pure Product (Amine) | Impurity (Imine/Hemiaminal) |

|---|---|---|

| H-NMR (CH-N) | Multiplet ~2.8 - 3.1 ppm | Downfield shift ~3.5 - 4.5 ppm |

| C-NMR (C-N) | ~55 - 60 ppm | ~160 - 170 ppm (Imine C=N) |

| IR Spectrum | No signal 1600-1700 cm⁻¹ | Strong band ~1660 cm⁻¹ (C=N) |

Corrective Protocol:

-

Force the Reduction: If synthesizing, do not rely on Sodium Triacetoxyborohydride (STAB) alone if the reaction is sluggish. Switch to Sodium Cyanoborohydride (

) with acetic acid adjustment to pH 5-6. The cyanide ligand makes the boron less sterically demanding. -

Scavenging: If the impurity is already present in your isolated material, treat the crude oil with a polymer-supported aldehyde scavenger (e.g., PS-Benzaldehyde) to trap unreacted Leucinol, or a supported borohydride to finish the reduction.

Module 3: Reactivity & Regioselectivity (N- vs. O-Functionalization)

User Issue: "I am trying to couple this scaffold to a carboxylic acid using HATU/DIPEA. I am getting a mixture of the amide (desired) and the ester (undesired), or sometimes the ester-amide dimer."

Root Cause Analysis: While amines are generally more nucleophilic than alcohols, the steric bulk of the cyclopentyl group on the nitrogen reduces its nucleophilicity. The primary alcohol (on the isobutyl chain) is sterically unhindered. If you use a "hot" coupling agent (like HATU) or excess base, the alcohol competes effectively.

Strategic Solution:

You must modulate the reactivity based on the

Protocol for Selective N-Acylation:

-

Avoid "Hot" Reagents: Switch from HATU to EDC/HOBt or T3P (Propylphosphonic anhydride) . These are slower but more selective for amines.

-

Solvent Choice: Use DCM or Chloroform rather than DMF. Hydrogen bonding in non-polar solvents can template the amine for reaction.

-

Stepwise Control:

-

Pre-activation: Activate the acid with the coupling agent before adding the amino-alcohol.

-

Temperature: Run the reaction at 0°C . The activation energy for amide formation is lower than ester formation; low temperature favors the kinetic product (amide).

-

Figure 2: Reaction conditions determining the chemoselectivity between the hindered secondary amine and the primary alcohol.

Frequently Asked Questions (FAQ)

Q: The oil turned yellow and viscous after a week on the bench. Is it safe to use?

A: It has likely formed a Carbamate salt. Secondary amines avidly absorb atmospheric

-

Fix: Dissolve in DCM and wash with 1M NaOH to release the

and regenerate the free base. Store under Nitrogen or Argon in the future.

Q: Can I distill this compound? A: It is difficult. The boiling point is high (>140°C at reduced pressure) and it is prone to thermal decomposition (oxidation/elimination). Column chromatography (DCM:MeOH:NH4OH) or the Acid/Base extraction method (Module 1) is preferred over distillation.

Q: Is the stereochemistry stable? A: Yes, provided you started with enantiopure L-Leucinol. The chiral center is at the C2 position (beta to the alcohol). It is not easily racemized under standard reductive amination conditions. However, avoid strong Lewis acids at high temperatures (>100°C), which could trigger racemization via an aziridine intermediate mechanism.

References

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

- Amino Alcohol Selectivity: Kroutil, W., et al. "Selectivity of Amino Alcohol Acylation." Advanced Synthesis & Catalysis, 2003.

-

Handling of Amines: "Purification of Laboratory Chemicals," W.L.F. Armarego. (Standard reference for pKa-based extractions). Link

-

Leucinol Synthesis Context: Patent WO2008055945A1 (describing Leucinol derivatives in medicinal chemistry). Link

Sources

Validation & Comparative

A Comparative Guide to 2-(Cyclopentylamino)-4-methylpentan-1-ol: Benchmarking a Novel Leucinol Derivative in Synthesis and Biological Applications

Introduction: The Enduring Utility of Chiral Amino Alcohols

Chiral amino alcohols are foundational pillars in modern organic chemistry and drug discovery.[1] Their bifunctional nature, containing both an amine and a hydroxyl group, allows them to serve as versatile intermediates, catalysts, and chiral auxiliaries in asymmetric synthesis.[] The stereochemistry of these molecules is frequently paramount to their function, dictating the stereochemical outcome of reactions they mediate or their specific interactions with biological targets like enzymes and receptors.[1]

This guide presents a comparative analysis centered on 2-(Cyclopentylamino)-4-methylpentan-1-ol , a structurally interesting derivative of L-Leucinol. To date, this specific N-cyclopentyl derivative is not widely documented in peer-reviewed literature, positioning it as a novel chemical entity. Therefore, this analysis will serve a dual purpose: first, to propose a robust synthetic pathway and predict the physicochemical properties of this target compound based on established chemical principles; and second, to benchmark its potential performance against well-characterized amino alcohols in two critical domains: asymmetric synthesis and biological activity.

The comparison will focus on elucidating the structure-function relationships, providing researchers, scientists, and drug development professionals with a predictive framework for evaluating this and similar N-cycloalkylated amino alcohols.

Part 1: Synthesis and Characterization of 2-(Cyclopentylamino)-4-methylpentan-1-ol

The most direct and logical approach to synthesizing the target compound is through the reductive amination of L-Leucinal (2-amino-4-methylpentanal) with cyclopentanone or, more practically, the reductive amination of 2-amino-4-methyl-1-pentanol (L-Leucinol) with cyclopentanone. The latter is often preferred as the starting amino alcohol is commercially available and stable.

The proposed synthesis leverages the reaction between the primary amine of L-Leucinol and cyclopentanone to form a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Pathway

Sources

In Vitro Validation of 2-(Cyclopentylamino)-4-methylpentan-1-ol: A Comparative Guide to Unveiling Biological Activity

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-focused framework for the in vitro biological validation of 2-(Cyclopentylamino)-4-methylpentan-1-ol, a small molecule with potential therapeutic applications. We will not only outline the necessary experimental steps but also delve into the scientific rationale behind these choices, offering a comparative analysis with structurally related and functionally relevant compounds.

Introduction: Deconstructing 2-(Cyclopentylamino)-4-methylpentan-1-ol

2-(Cyclopentylamino)-4-methylpentan-1-ol is a β-amino alcohol. This structural motif is a well-established pharmacophore present in numerous biologically active compounds, including certain classes of beta-blockers, and other receptor modulators. The presence of the cyclopentylamino group suggests potential interactions with hydrophobic pockets in protein targets, a feature seen in some kinase inhibitors.[1][2] Given the absence of published data on this specific molecule, a systematic in vitro evaluation is the critical first step to elucidate its biological potential.

This guide will propose a hypothetical primary biological target based on these structural features and lay out a comprehensive validation workflow. We will compare the performance of 2-(Cyclopentylamino)-4-methylpentan-1-ol against two comparator compounds:

-

Propranolol: A well-characterized β-adrenergic receptor antagonist (beta-blocker) containing a β-amino alcohol moiety.

-

A-674563: A potent and selective AKT1 inhibitor, as some kinase inhibitors feature related structural elements.

The Experimental Roadmap: A Multi-tiered Approach to Validation

Our validation strategy is designed as a funnel, starting with broad assessments of cytotoxicity and then moving towards more specific target-based and phenotypic assays. This approach ensures that we establish a therapeutic window and then hone in on the specific mechanism of action.[3]

Caption: A multi-tiered workflow for the in vitro validation of novel small molecules.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific biological activities, it is crucial to determine the concentration range at which 2-(Cyclopentylamino)-4-methylpentan-1-ol exhibits cytotoxic effects. This will establish a therapeutic window for subsequent assays. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate a panel of relevant human cell lines (e.g., HEK293 for general cytotoxicity, and a cancer cell line like A549 if anti-proliferative activity is hypothesized) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-